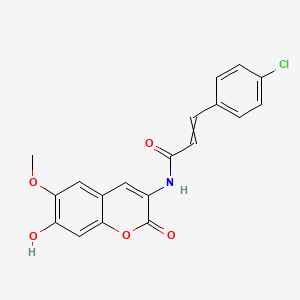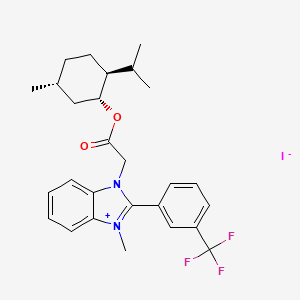
S-Gboxin
Descripción general
Descripción
S-Gboxin is a functional analogue of Gboxin . It is an oxidative phosphorylation (OXPHOS) inhibitor that inhibits the growth of mouse and human glioblastoma (GBM) with an IC50 of 470 nM .
Synthesis Analysis
The synthesis of S-Gboxin involves a high-throughput chemical screen of 200,000 compounds in high-throughput GBM sphere (HTS) cells . The benzimidazolinium Gboxin was identified as a lead compound, which rapidly inhibited the growth of HTS cells .Molecular Structure Analysis
The molecular weight of S-Gboxin is 600.45 . Its chemical formula is C27H32F3IN2O2 . The structure of S-Gboxin is complex, involving multiple functional groups .Chemical Reactions Analysis
S-Gboxin interacts with OXPHOS proteins, particularly complex V, in a manner that is dependent on the proton gradient across the inner mitochondrial membrane of cancer cells . The positive charge on S-Gboxin is essential for its accumulation inside GBM cell mitochondria .Physical And Chemical Properties Analysis
S-Gboxin is hydrophobic and unstable . It is quickly eliminated from the body and shows an extremely short elimination half-life of less than 5 minutes . This factor, together with poor blood-brain barrier penetration and unspecific internalization, has prevented the successful clinical translation of S-Gboxin .Aplicaciones Científicas De Investigación
Glioblastoma Treatment
S-Gboxin has been identified as a potential treatment for glioblastoma, a type of brain cancer . It has been found to accumulate inside glioblastoma cell mitochondria and disrupt primary glioblastoma cell metabolism . In mice, daily S-Gboxin injection following allograft flank implantation of HTS cells reduced tumor volume, cellular density and proliferation, and increased rates of survival .
Targeting Cancer Cell Metabolism
S-Gboxin has been found to target cancer cell metabolism . It suppresses the expression of thioredoxin-interacting protein, a regulator of glucose uptake and consumption, and a target of oxidative phosphorylation (OXPHOS) . This leads to a reduction in the high mitochondrial membrane potential in HTS cells, which is characteristic of cancer cells .
Inhibition of Oxidative Phosphorylation
S-Gboxin is a novel small-molecule inhibitor of oxidative phosphorylation . It rapidly and irreversibly inhibits HTS cellular oxygen consumption rate with equal potency to that of well-characterized OXPHOS inhibitors .
Interaction with OXPHOS Proteins
S-Gboxin rapidly interacts with OXPHOS proteins, particularly complex V, in a manner that is dependent on the proton gradient across the inner mitochondrial membrane of cancer cells .
Induction of Apoptosis
S-Gboxin treatment leads to the upregulation of expression of ATF4 and its stress response targets, as well as downregulation of survivin, which is followed by a molecular signature of apoptosis .
General Anticancer Strategy
The study of S-Gboxin has highlighted the potential of targeting the increased proton gradient and pH in cancer cell mitochondria as a general anticancer strategy .
Mecanismo De Acción
Target of Action
S-Gboxin, a functional analogue of Gboxin, is a small molecule that specifically inhibits the growth of primary mouse and human glioblastoma cells . The primary target of S-Gboxin is the oxidative phosphorylation (OXPHOS) complexes located in the mitochondria of cancer cells . These complexes play a crucial role in energy production within the cell.
Mode of Action
S-Gboxin operates by associating with mitochondrial OXPHOS complexes in a manner dependent on the proton gradient of the inner mitochondrial membrane . It relies on its positive charge to interact with these complexes . Specifically, it inhibits the activity of F0F1 ATP synthase, a key enzyme in the OXPHOS pathway .
Biochemical Pathways
The primary biochemical pathway affected by S-Gboxin is the OXPHOS pathway. This pathway is responsible for the majority of ATP production in cells, particularly in cancer cells that have a high metabolic rate . By inhibiting the F0F1 ATP synthase, S-Gboxin disrupts the OXPHOS pathway, leading to a decrease in ATP production and thus affecting the energy metabolism of the cancer cells .
Result of Action
The primary result of S-Gboxin’s action is the rapid and irreversible compromise of oxygen consumption in glioblastoma cells . This leads to a decrease in ATP production, affecting the energy metabolism of the cells and ultimately leading to cell death . In animal models, administration of a metabolically stable S-Gboxin analogue has been shown to inhibit glioblastoma growth .
Action Environment
The action of S-Gboxin is influenced by the unique metabolic environment of cancer cells. Specifically, S-Gboxin is more effective in cells with a high rate of OXPHOS, such as cancer cells . Furthermore, the effectiveness of S-Gboxin is also influenced by the status of the mitochondrial permeability transition pore (mPTP) in the cells . Cells with an inactive mPTP are more sensitive to S-Gboxin, as the inactive mPTP leads to a higher proton gradient and pH within the mitochondrial matrix, promoting the accumulation of S-Gboxin .
Safety and Hazards
Direcciones Futuras
The anti-GBM effect of S-Gboxin is seriously limited by poor blood circulation, the blood-brain barrier, and non-specific GBM tissue/cell uptake . This leads to insufficient S-Gboxin accumulation at GBM sites, which limits its further clinical application . Therefore, future research could focus on improving the metabolic stability, plasma stability, and pharmacokinetic properties of S-Gboxin .
Propiedades
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-[3-methyl-2-[3-(trifluoromethyl)phenyl]benzimidazol-3-ium-1-yl]acetate;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32F3N2O2.HI/c1-17(2)21-13-12-18(3)14-24(21)34-25(33)16-32-23-11-6-5-10-22(23)31(4)26(32)19-8-7-9-20(15-19)27(28,29)30;/h5-11,15,17-18,21,24H,12-14,16H2,1-4H3;1H/q+1;/p-1/t18-,21+,24-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAJNAWCJSUZDG-DZJKTSMVSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)CN2C3=CC=CC=C3[N+](=C2C4=CC(=CC=C4)C(F)(F)F)C)C(C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)CN2C3=CC=CC=C3[N+](=C2C4=CC(=CC=C4)C(F)(F)F)C)C(C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32F3IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-Gboxin | |
CAS RN |
2101317-21-7 | |
| Record name | 1H-Benzimidazolium, 1-methyl-3-[2-[[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl]oxy]-2-oxoethyl]-2-[3-(trifluoromethyl)phenyl]-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2101317-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Q & A
Q1: The research article highlights the importance of β-catenin-IRP2-primed iron availability in cancer cells. Could you elaborate on the mechanism by which this pathway contributes to cancer progression?
A1: The research paper you cited [] focuses on the role of β-catenin in regulating iron metabolism in cancer cells and its potential as a therapeutic target. While the study doesn't explicitly investigate a compound called "S-Gboxin," it suggests that disrupting the β-catenin-IRP2 axis could be a promising strategy for cancer treatment.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



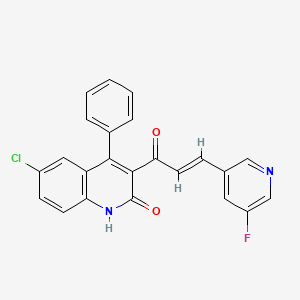
![3-Pyridinecarboxamide, 5-[[(5-chloro-2-methoxyphenyl)sulfonyl]amino]-](/img/structure/B610727.png)

![5-{[6-chloro-5-(2'-hydroxy[1,1'-biphenyl]-4-yl)-1H-imidazo[4,5-b]pyridin-2-yl]oxy}-2-methylbenzoic acid](/img/structure/B610733.png)
![Manganese(2+);2,5,12,15,18-pentazatricyclo[17.4.0.06,11]tricosane;dichloride](/img/structure/B610735.png)

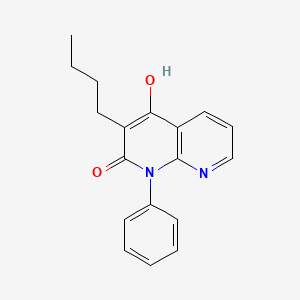
![(5R)-3-(3-aminopropylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B610741.png)
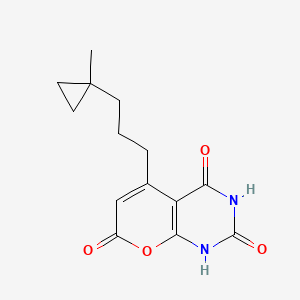
![(R)-6-bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B610745.png)
